molecular formula C11H16O2 B3047730 2-Propanol, 1-(3,5-dimethylphenoxy)- CAS No. 143417-48-5

2-Propanol, 1-(3,5-dimethylphenoxy)-

Cat. No. B3047730
M. Wt: 180.24 g/mol
InChI Key: FFFHHRCBLIIREV-UHFFFAOYSA-N
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Patent
US05286905

Procedure details

A 500 ml three-necked flask was charged with 51.88 g (425 mmol) of 3,5-xylenol, 29.6 g (510 mmol) of propylene oxide and 4.25 g (42 mmol) of triethylamine, and the resultant mixture was refluxed under heat at 90° C. for 1 hour and at 110° C. for 4 hours. The reaction product was recrystallized from hexane to give 1-methyl-2-(3,5-dimethylphenoxy)ethanol.
Quantity
51.88 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([OH:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[CH2:10]1[O:13][CH:11]1[CH3:12].C(N(CC)CC)C>>[CH3:10][CH:11]([OH:13])[CH2:12][O:9][C:1]1[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1

Inputs

Step One
Name
Quantity
51.88 g
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)O
Name
Quantity
29.6 g
Type
reactant
Smiles
C1C(C)O1
Name
Quantity
4.25 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction product was recrystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
CC(COC1=CC(=CC(=C1)C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.